molecular formula C14H16N2O2S B11370921 3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11370921
M. Wt: 276.36 g/mol
InChI Key: SVZRZDZIECAVPA-UHFFFAOYSA-N
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Description

3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core with an ethoxy group at the third position and a thiazole ring substituted with a methyl group at the fourth position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.

    Attachment of the Benzamide Core: The benzamide core can be introduced by reacting the thiazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides and thiazole derivatives.

Scientific Research Applications

3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar biological activities.

    Benzamide Derivatives: Compounds like N-methylbenzamide and N-ethylbenzamide share the benzamide core and have comparable chemical properties.

Uniqueness

3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the combination of the ethoxy group, the thiazole ring, and the benzamide core, which may result in distinct biological activities and chemical reactivity. This unique structure allows for specific interactions with molecular targets that are not observed with other similar compounds.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C14H16N2O2S/c1-3-18-13-6-4-5-11(7-13)14(17)15-8-12-9-19-10(2)16-12/h4-7,9H,3,8H2,1-2H3,(H,15,17)

InChI Key

SVZRZDZIECAVPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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